Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

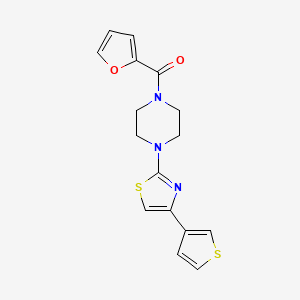

Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a thiazole ring bearing a thiophen-3-yl group at the 4-position and a furan-2-yl carbonyl group at the 1-position. This structure integrates multiple aromatic and heteroaromatic systems, which are common in bioactive molecules targeting receptors or enzymes. The compound’s synthesis likely involves coupling reactions between a piperazine derivative and functionalized thiazole/furan precursors, as inferred from analogous procedures in the literature (e.g., amide bond formation using coupling agents like HOBt/TBTU, as seen in ).

Properties

IUPAC Name |

furan-2-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-15(14-2-1-8-21-14)18-4-6-19(7-5-18)16-17-13(11-23-16)12-3-9-22-10-12/h1-3,8-11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVPTYWTSFZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

Coupling of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted thiazole or piperazine derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:where correspond to the number of respective atoms in the compound.

Antimicrobial Activity

Research has shown that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, suggesting potential for further development as antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 100 | E. faecalis |

| Compound B | 200 | S. aureus |

| Furan Compound | 300 | E. coli |

Anticancer Properties

The thiazole derivatives have been noted for their anticancer effects. In particular, studies have highlighted their ability to inhibit specific kinases involved in cancer progression. The compound under discussion has shown promise in inhibiting cell proliferation in cancer cell lines .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 10 | MCF-7 (breast) |

| Compound D | 15 | A549 (lung) |

| Furan Compound | 20 | HeLa (cervical) |

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Compounds similar to this compound have been investigated for their potential as anxiolytics and antidepressants. Their mechanism often involves modulation of serotonin receptors .

Case Study 1: Antimicrobial Efficacy

A study published in 2024 examined a series of thiazole-piperazine compounds against multi-drug resistant bacterial strains. The results indicated that modifications to the piperazine ring significantly enhanced antimicrobial efficacy, with some compounds achieving MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another research effort, a library of thiazole derivatives was screened for anticancer activity against various cell lines. The findings revealed that specific substitutions on the thiazole ring increased cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for drug development .

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The presence of substituents like nitro (e.g., 6f in , melting point 161–162°C) or trifluoromethyl (MK37) increases melting points compared to electron-donating groups (e.g., 6d with methoxy groups, melting point 128–129°C) due to enhanced intermolecular interactions .

- Heterocyclic Diversity: Replacing thiazole with pyrazolopyrimidine (Compound 53) or benzo[b]thiophene (Compound 6c) alters planarity and solubility.

Thiazole vs. Other Heterocycles

The thiazole ring in the target compound distinguishes it from analogs with alternative heterocycles:

Key Observations :

- Planarity : Thiazole derivatives (e.g., target compound) are more planar than benzo[b]thiophene analogs (6c, 6d), which may influence membrane permeability .

- Electron Density : Thiophene-substituted thiazoles (target) offer a balance of electron density compared to electron-deficient triazines (Compound 54), affecting reactivity and binding interactions .

Acyl Group Variations

The furan-2-yl carbonyl group in the target compound contrasts with other acyl substituents:

Key Observations :

- Furan vs.

Biological Activity

Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical data derived from various studies.

1. Synthesis of the Compound

The synthesis of furan-based compounds often involves multi-step reactions, including cyclization and condensation techniques. The specific compound is synthesized through the reaction of furan derivatives with thiophene and thiazole moieties, typically utilizing piperazine as a linker. This synthetic pathway allows for the introduction of various functional groups that enhance biological activity.

2.1 Anticancer Activity

Numerous studies have reported on the anticancer properties of thiazole and furan derivatives. For example, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including:

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, contributing to its efficacy as an anticancer agent.

2.2 Antimicrobial Activity

In addition to anticancer properties, furan derivatives have shown promising antimicrobial activity against a range of pathogens. The following table summarizes findings from studies assessing the antimicrobial efficacy of related compounds:

These compounds exhibit mechanisms that disrupt bacterial cell membranes or inhibit bacterial enzymes, leading to their effectiveness against various strains.

3. Case Studies and Research Findings

Several case studies have highlighted the potential of furan-based compounds in clinical settings:

- Anticancer Efficacy in A549 Cells : A study demonstrated that a derivative similar to furan-2-yldithiocarbamate exhibited significant cytotoxicity against A549 cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .

- Inhibition of mPGES-1 : Research focused on identifying inhibitors for microsomal prostaglandin E synthase (mPGES)-1 revealed that certain furan derivatives can selectively inhibit this enzyme, which is crucial in cancer progression and inflammation .

- Broad-Spectrum Antimicrobial Activity : In vitro tests showed that furan-linked thiazoles were effective against multiple bacterial strains, suggesting their potential use in treating infections resistant to conventional antibiotics .

4. Conclusion

Furan-2-yldithiocarbamate and its derivatives represent a promising class of compounds with significant anticancer and antimicrobial activities. The diversity in their biological effects is attributed to their unique structural features that allow for interactions with various biological targets. Ongoing research into these compounds may lead to new therapeutic agents capable of addressing unmet medical needs in oncology and infectious diseases.

Q & A

Q. What synthetic strategies are recommended for preparing Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer :

- Stepwise coupling : The compound’s piperazine-thiazole core can be synthesized via nucleophilic substitution between 4-(thiophen-3-yl)thiazol-2-amine and a piperazine derivative, followed by coupling with furan-2-carbonyl chloride. describes a similar approach for synthesizing (thiazol-2-yl)methanone derivatives using a two-step protocol: (i) formation of the piperazine-thiazole intermediate (40–60% yield) and (ii) acylative coupling with the furan moiety under anhydrous conditions (e.g., DCM, DIPEA) .

- Yield optimization : Use high-purity starting materials and catalytic agents (e.g., DMAP) to enhance acylation efficiency. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?

Methodological Answer :

- HRMS and NMR : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (e.g., C17H14N3O2S2). reports HRMS data with <1 ppm error for analogous compounds .

- Multinuclear NMR : Use <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the furan, thiophene, and piperazine moieties. provides crystallographic data for structurally related thiophene derivatives, aiding in spectral interpretation .

- Purity validation : Employ RP-HPLC with UV/PDA detection (e.g., C18 column, acetonitrile/water gradient) to achieve >98% purity, as demonstrated in for teneligliptin analogs .

Advanced Research Questions

Q. How can researchers investigate the biological targets and mechanisms of action for this compound?

Methodological Answer :

- Target prediction : Use computational tools (e.g., molecular docking, SwissTargetPrediction) to prioritize targets like G-protein-coupled receptors (GPR55) or kinases. highlights GPR55 antagonists with structural similarities (e.g., piperazine-thiazole scaffolds), suggesting a potential target class .

- In vitro assays : Screen against kinase panels (e.g., Aurora kinases) using fluorescence polarization assays, as in , which reports IC50 values for related inhibitors .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer :

Q. How can degradation pathways and stability profiles be characterized under stressed conditions?

Methodological Answer :

- Forced degradation studies : Expose the compound to heat (80°C), acidic/basic hydrolysis, and oxidative conditions (H2O2). details UPLC-MS/MS protocols to identify degradation products (e.g., hydrolysis of the methanone group) .

- Mass balance analysis : Ensure total degradation products + intact compound ≈100%, as validated in for triazole derivatives .

Q. What computational methods are suitable for predicting physicochemical and ADMET properties?

Methodological Answer :

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps). applied DFT to furan-containing analogs for mechanistic insights .

- ADMET prediction : Use QikProp or ADMETlab to estimate logP, solubility, and cytochrome P450 inhibition. ’s stability data for teneligliptin analogs can guide parameter benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.